molecular formula C13H21N5O3 B4050206 2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol

2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol

Cat. No.: B4050206
M. Wt: 295.34 g/mol
InChI Key: LGGUUQMOXCOEOM-UHFFFAOYSA-N
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Description

2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol is a complex organic compound that features a pyrimidine ring substituted with a nitro group, a methyl group, and a piperidine moiety

Properties

IUPAC Name

2-[[6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3/c1-9-3-6-17(7-4-9)13-15-10(2)11(18(20)21)12(16-13)14-5-8-19/h9,19H,3-8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGUUQMOXCOEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and a nitro-substituted aldehyde.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine intermediate.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group in the pyrimidine ring can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethanolamine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino-substituted pyrimidine derivatives.

    Substitution: Various substituted ethanolamine derivatives.

Scientific Research Applications

2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the piperidine moiety play crucial roles in its binding affinity and activity. The compound may modulate signaling pathways by inhibiting or activating specific proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: Similar in structure but lacks the piperidine and ethanolamine moieties.

    4-Methylpiperidine: Contains the piperidine ring but lacks the pyrimidine and nitro groups.

    2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride: Similar piperidine structure but different functional groups.

Uniqueness

2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol is unique due to its combination of a nitro-substituted pyrimidine ring, a piperidine moiety, and an ethanolamine group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol
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2-[[6-Methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol

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